molecular formula C12H18N4O5S B4368492 5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4368492
M. Wt: 330.36 g/mol
InChI Key: KXOSSFIJCDQRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a piperazine moiety, and an ethylsulfonyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the formation of the pyrazole ring. The piperazine moiety is then introduced through a nucleophilic substitution reaction, followed by the addition of the ethylsulfonyl group. The final step involves the carboxylation of the pyrazole ring to form the carboxylic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The ethylsulfonyl group and piperazine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Features a benzoic acid structure with an iodine substituent.

    2-Fluorodeschloroketamine: A fluorinated derivative of ketamine with distinct pharmacological properties.

Uniqueness

5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring, piperazine moiety, and ethylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(4-ethylsulfonylpiperazine-1-carbonyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O5S/c1-3-22(20,21)16-6-4-15(5-7-16)11(17)10-9(12(18)19)8-13-14(10)2/h8H,3-7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOSSFIJCDQRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
Reactant of Route 2
5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
5-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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